1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-12(2)17-20-16(11-21(17)3)26(23,24)19-8-7-14-5-6-15(25-14)13-9-18-22(4)10-13/h5-6,9-12,19H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQPISSFZDCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Biological Activity
The compound 1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS Number: 2640975-10-4) is a synthetic derivative featuring a complex structure that includes imidazole, pyrazole, and thiophene moieties. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.42 g/mol. The presence of multiple functional groups suggests a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.42 g/mol |
| CAS Number | 2640975-10-4 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar pyrazole and imidazole derivatives. For instance, compounds containing pyrazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In vitro tests indicated that derivatives with thiophene substitutions exhibited enhanced antibacterial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Screening
A study synthesized several derivatives related to pyrazole-thiophene compounds and tested their antimicrobial activity using the well diffusion method. The results showed varying degrees of inhibition against:
- Staphylococcus aureus : Compounds showed zones of inhibition ranging from 10 mm to 25 mm.
- Escherichia coli : Moderate activity with inhibition zones between 8 mm to 20 mm.
The compound is hypothesized to exhibit similar or superior activity due to its unique structure.
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been documented in literature. Compounds similar to our target have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanism involves modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses. Inhibition of this pathway can lead to decreased expression of inflammatory mediators.
Anticancer Activity
Emerging research suggests that imidazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have indicated that compounds with imidazole structures can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a related compound demonstrated:
- IC50 Values : Ranged from 5 µM to 15 µM against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazole-Pyrazole-Thiophene Scaffolds
- Structure: 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide.
- Key Differences: Replaces the sulfonamide group with a carboxamide. Incorporates a benzoimidazole ring instead of a simple pyrazole. Includes a cyano substituent on the thiophene.
- Structure: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester.
- Key Differences :
- Features a pyridine linker and trifluoromethyl groups.
- Contains a carboxylic acid ester instead of sulfonamide.
- Implications : The trifluoromethyl groups improve metabolic stability and membrane permeability, while the pyridine linker may alter binding orientation .
Computational and Crystallographic Insights
- Crystal Packing : SHELXL refinements show that bulky groups (e.g., trifluoromethyl in Compound B) disrupt packing efficiency, reducing crystallinity compared to the target compound’s simpler substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, coupling reactions, and sulfonamide formation. Key steps involve:
- Functionalizing the imidazole core with a propan-2-yl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Introducing the thiophene-ethyl moiety via Suzuki-Miyaura coupling with a boronic ester derivative .
- Final sulfonamide formation using chlorosulfonic acid and subsequent amine coupling .
- Microwave-assisted synthesis may improve reaction efficiency and yield for intermediates .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.5 ppm, sulfonamide resonance at δ 3.1–3.3 ppm) and FTIR (S=O stretching at ~1150 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What biological targets are hypothesized for this compound based on its structural features?
- Methodological Answer : The sulfonamide and imidazole moieties suggest interactions with:
- Enzymes : Carbonic anhydrase or cyclooxygenase (COX) isoforms, validated via enzyme inhibition assays .
- Receptors : G-protein-coupled receptors (GPCRs) linked to inflammation or cancer, tested using radioligand binding assays .
- Preliminary docking studies (AutoDock Vina) indicate potential binding to COX-2’s active site .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering contradictory data in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Statistical Modeling : Apply response surface methodology (RSM) to resolve yield discrepancies (e.g., 40–70% variation in coupling reactions) .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. What computational approaches predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide group to assess hydrolytic stability .
- Molecular Dynamics (MD) : Simulate interactions in aqueous buffers (pH 7.4) to predict aggregation or degradation .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.8) and cytochrome P450 metabolism .
Q. How to evaluate the compound’s chemical stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C (decomposition onset ~180°C) .
- Accelerated Stability Testing : Store solid samples at 40°C/75% RH for 4 weeks; assess crystallinity via XRD .
Q. What strategies mitigate byproduct formation during thiophene-ethyl coupling reactions?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) to minimize homocoupling byproducts .
- Solvent Optimization : Use degassed toluene/EtOH (3:1) instead of DMF to reduce oxidative side reactions .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC for challenging separations .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the pyrazole (e.g., -CF₃, -OCH₃) or thiophene rings .
- Bioisosteric Replacement : Replace the sulfonamide with a carboxylate or phosphonate group to compare potency .
- Enzyme Assays : Test IC₅₀ values against COX-1/2 or carbonic anhydrase IX/XII isoforms using fluorometric kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
